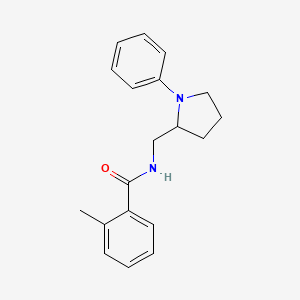

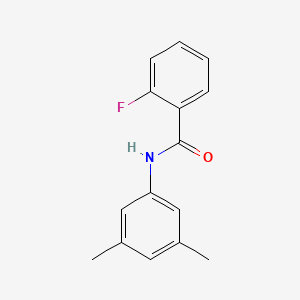

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide:

Pharmaceutical Development

This compound is being explored for its potential in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new medications. Researchers are particularly interested in its potential as an analgesic and anti-inflammatory agent due to its structural similarity to other known therapeutic compounds .

Neuropharmacology

In neuropharmacology, 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is studied for its effects on the central nervous system. It has shown promise in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Antimicrobial Activity

This compound has demonstrated significant antibacterial and antifungal properties. It is being researched for its ability to inhibit the growth of various pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

Research has shown that 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide exhibits strong antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Cancer Research

Due to its structural properties, this compound is being investigated for its potential anti-cancer activities. It may inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for developing new cancer therapies .

Anti-inflammatory Applications

The compound’s anti-inflammatory properties are being explored for treating various inflammatory conditions. It may help reduce inflammation by modulating the activity of inflammatory mediators, which is beneficial in conditions like arthritis and other inflammatory diseases .

Analytical Chemistry

In analytical chemistry, 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is used as a reference standard for developing and validating analytical methods. Its well-defined chemical properties make it suitable for use in various analytical techniques, including chromatography and spectroscopy .

Material Science

This compound is also being studied for its potential applications in material science. Its unique chemical structure allows it to be used in the synthesis of new materials with specific properties, such as enhanced durability or conductivity .

properties

IUPAC Name |

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-15-8-5-6-12-18(15)19(22)20-14-17-11-7-13-21(17)16-9-3-2-4-10-16/h2-6,8-10,12,17H,7,11,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRHXPUKMGHCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid](/img/structure/B2627234.png)

![N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)prop-2-enamide](/img/structure/B2627235.png)

![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)